molecular formula C13H17KN2O4S3 B12703865 Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate CAS No. 84100-34-5

Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate

Cat. No.: B12703865
CAS No.: 84100-34-5
M. Wt: 400.6 g/mol
InChI Key: YNQPEDOIJUXVKJ-BINALKEJSA-M
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Description

Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thioxothiazolidine ring, and an ethanesulphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate typically involves multiple steps. One common method includes the cyclization of intermediate compounds under specific conditions. For instance, the synthesis might start with the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Properties

CAS No.

84100-34-5

Molecular Formula

C13H17KN2O4S3

Molecular Weight

400.6 g/mol

IUPAC Name

potassium;2-[(5E)-5-[(2Z)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonate

InChI

InChI=1S/C13H18N2O4S3.K/c1-2-14-7-3-4-10(14)5-6-11-12(16)15(13(20)21-11)8-9-22(17,18)19;/h5-6H,2-4,7-9H2,1H3,(H,17,18,19);/q;+1/p-1/b10-5-,11-6+;

InChI Key

YNQPEDOIJUXVKJ-BINALKEJSA-M

Isomeric SMILES

CCN\1CCC/C1=C/C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)[O-].[K+]

Canonical SMILES

CCN1CCCC1=CC=C2C(=O)N(C(=S)S2)CCS(=O)(=O)[O-].[K+]

Origin of Product

United States

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